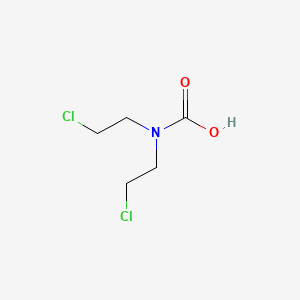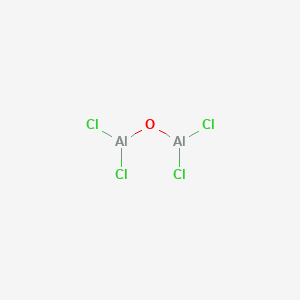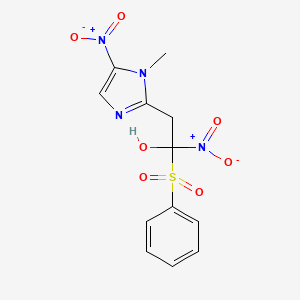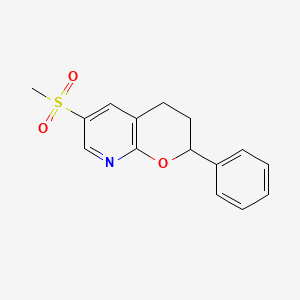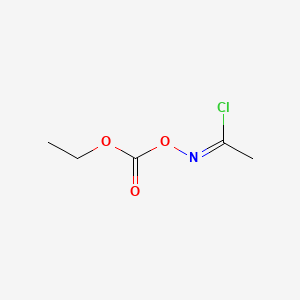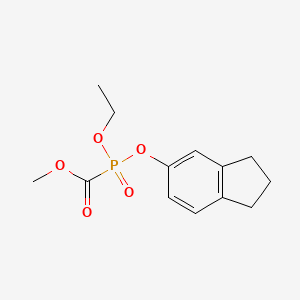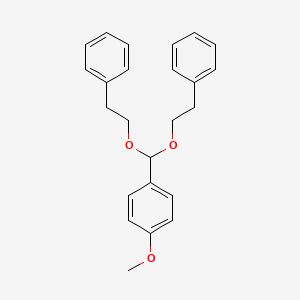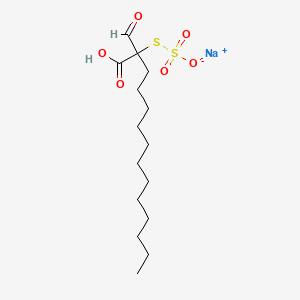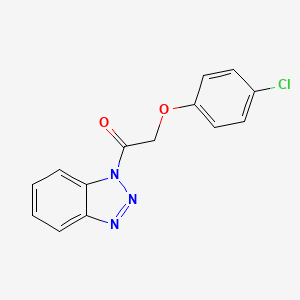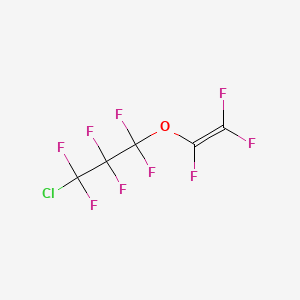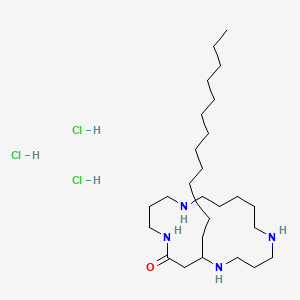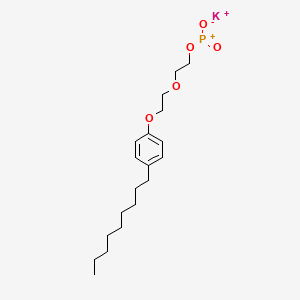![molecular formula C26H38O2 B15179592 2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] CAS No. 93893-70-0](/img/structure/B15179592.png)
2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is an organic compound with the molecular formula C26H38O2. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by its two phenolic groups connected by a 2-methylpropylidene bridge, with additional 2-methylpropyl groups attached to the phenolic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] typically involves the condensation of 2-methylpropylidene with 6-(2-methylpropyl)-P-cresol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Polymerization: The compound can undergo polymerization reactions to form polycarbonate plastics and epoxy resins, which are used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Similar to bisphenol A but with a different bridging group, used in similar applications.
Bisphenol S: A bisphenol compound with a sulfone bridging group, used as an alternative to bisphenol A in some applications.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of 2-methylpropyl groups on the phenolic rings enhances its solubility and reactivity compared to other bisphenols.
Properties
CAS No. |
93893-70-0 |
|---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-5-methyl-3-(2-methylpropyl)phenyl]-2-methylpropyl]-4-methyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)9-20-11-18(7)13-22(25(20)27)24(17(5)6)23-14-19(8)12-21(26(23)28)10-16(3)4/h11-17,24,27-28H,9-10H2,1-8H3 |
InChI Key |
IZVALQGISZYFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)CC(C)C)C)C(C)C)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


